molecular formula C24H24N2O5 B10919297 (5E)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B10919297
M. Wt: 420.5 g/mol
InChI Key: APVWSVKZGCJVIA-QGOAFFKASA-N
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Description

The compound “(5E)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione” is a synthetic organic molecule that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the condensation of a substituted benzaldehyde with a pyrimidine derivative. The reaction conditions may include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch reactors: For small-scale production

    Continuous flow reactors: For large-scale production, ensuring consistent quality and yield

    Purification: Techniques such as recrystallization, chromatography, or distillation to obtain pure compounds

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

    Substitution: Sodium hydride (NaH) or other strong bases

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of saturated compounds

    Substitution: Formation of new derivatives with different functional groups

Scientific Research Applications

Chemistry

    Synthesis of new derivatives: Used as a starting material for the synthesis of novel compounds with potential biological activities.

Biology

    Enzyme inhibitors: Studied for their potential to inhibit specific enzymes involved in disease pathways.

    Antimicrobial agents: Evaluated for their ability to inhibit the growth of bacteria and fungi.

Medicine

    Drug development: Investigated for their potential as therapeutic agents in the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Industry

    Material science: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound may involve:

    Molecular targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways involved: Modulation of signaling pathways, such as the inhibition of kinase activity or the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[3-ethoxy-4-hydroxybenzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-5-[3-ethoxy-4-hydroxy-5-methylbenzylidene]-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

  • Structural uniqueness : The presence of the prop-2-en-1-yl group and the specific substitution pattern on the benzylidene moiety.
  • Biological activity : Potential differences in biological activity due to the unique structural features, leading to different interactions with molecular targets.

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

(5E)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C24H24N2O5/c1-4-9-17-12-15(14-20(21(17)27)31-6-3)13-18-22(28)25-24(30)26(23(18)29)19-11-8-7-10-16(19)5-2/h4,7-8,10-14,27H,1,5-6,9H2,2-3H3,(H,25,28,30)/b18-13+

InChI Key

APVWSVKZGCJVIA-QGOAFFKASA-N

Isomeric SMILES

CCC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C(=C3)OCC)O)CC=C)/C(=O)NC2=O

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)OCC)O)CC=C)C(=O)NC2=O

Origin of Product

United States

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